molecular formula C7H6INO2 B14680815 Benzene, 1-(iodomethyl)-2-nitro- CAS No. 29872-21-7

Benzene, 1-(iodomethyl)-2-nitro-

Cat. No.: B14680815
CAS No.: 29872-21-7
M. Wt: 263.03 g/mol
InChI Key: FAWXELMDRBUYDV-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₆INO₂, with a calculated molecular weight of 263.03 g/mol. This compound is structurally analogous to 2-nitrobenzyl bromide (CAS 3958-60-9, C₇H₆BrNO₂), where iodine replaces bromine . The iodomethyl group enhances its utility in organic synthesis, particularly in nucleophilic substitution reactions, due to iodine’s superior leaving-group ability compared to other halogens.

Properties

CAS No.

29872-21-7

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

1-(iodomethyl)-2-nitrobenzene

InChI

InChI=1S/C7H6INO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2

InChI Key

FAWXELMDRBUYDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CI)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization-Iodination of 2-Nitroaniline

This method involves the diazotization of 2-nitroaniline followed by iodination. The process begins with the formation of a diazonium salt by treating 2-nitroaniline with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl or H₂SO₄) at 0–5°C. The diazonium intermediate is then reacted with potassium iodide (KI) to yield 1-iodo-2-nitrobenzene. Subsequent benzyl halide formation via free radical halogenation introduces the iodomethyl group.

Key Steps

  • Diazotization :
    • 2-Nitroaniline (2 mmol) is dissolved in aqueous HCl (0.2 mL) and H₂O.
    • Sodium nitrite (5 mmol) is added at 0–5°C, forming a diazonium tosylate.
  • Iodination :
    • KI is introduced, generating 1-iodo-2-nitrobenzene. Yields range from 40–45%.
  • Purification :
    • Column chromatography with hexane/ethyl acetate (3:1) removes unreacted 2-nitroaniline.

Challenges :

  • Overmixing during diazonium salt formation leads to decomposition.
  • Melting points (44–47°C) often fall short of literature values (49–51°C).

Metal-Free Coupling with Arylhydrazines

Arylhydrazine hydrochlorides react with iodine in dimethyl sulfoxide (DMSO) at 60°C under air. This method avoids transition metals, making it environmentally friendly.

Procedure

  • Reactants : Arylhydrazine hydrochloride (0.5 mmol), iodine (0.5 mmol), DMSO (0.1 mL).
  • Conditions : Stirred at 60°C for 6 hours.
  • Workup : Extracted with chloroform, dried over Na₂SO₄, and purified via silica gel chromatography.

Performance

  • Yields: 50–90%.
  • Scalability: Demonstrated at 7 mmol scale (1.44 g product).

Advantages :

  • No requirement for inert atmospheres.
  • Compatible with electron-donating and withdrawing substituents.

Oxidation of Halo-Nitrobenzyl Alcohols

2-Nitrobenzyl alcohol derivatives are oxidized using a hypervalent iodine(III) reagent (e.g., TEMPO/BAIB system).

Protocol

  • Oxidants : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 5 mol%) and bis(acetoxy)iodobenzene (BAIB, 1.1–2.5 equiv).
  • Solvent : Dichloromethane or chloroform.
  • Reaction Time : 7–13 hours at 20–40°C.

Outcomes

  • Yields: 72–90%.
  • Purity: >95% after column chromatography.

Mechanistic Insight :

  • The nitro group stabilizes the transition state, enhancing reaction efficiency.

Nitration of 1-(Iodomethyl)benzene

Direct nitration of 1-(iodomethyl)benzene introduces the nitro group at the ortho position.

Conditions

  • Nitrating Agent : Concentrated HNO₃/H₂SO₄ (1:3 ratio).
  • Temperature : 50°C to prevent di-nitration.

Regioselectivity :

  • The iodomethyl group acts as a meta-director, but steric effects favor ortho-nitration.

Limitations :

  • Competing side reactions (e.g., di-nitration) reduce yields to 30–45%.

Radical Iododecarboxylation

Carboxylic acid precursors undergo iododecarboxylation using N-iodo amides (e.g., DIH, NIS).

Steps

  • Substrate : 2-Nitrobenzyl carboxylic acid.
  • Reagents : 1,3-Diiodo-5,5-dimethylhydantoin (DIH, 1.5 equiv).
  • Conditions : Reflux in toluene for 12 hours.

Results

  • Yields: 80–100%.
  • Scalability: Effective at multi-gram scales.

Comparative Analysis of Methods

Method Yield (%) Scalability Complexity Key Advantage
Diazotization-Iodination 40–45 Moderate High Well-established protocol
Metal-Free Coupling 50–90 High Moderate No metal catalysts
Oxidation 72–90 Lab-scale Low Mild conditions
Direct Nitration 30–45 Low High Single-step synthesis
Iododecarboxylation 80–100 High Moderate High purity

Critical Considerations

  • Purification : Column chromatography (hexane/ethyl acetate) is essential for removing byproducts like 2-nitroaniline.
  • Safety : Diazonium salts are thermally unstable; reactions require strict temperature control.
  • Regioselectivity : Electronic effects of the iodomethyl group must be balanced with steric demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(iodomethyl)-2-nitro- can undergo oxidation reactions, where the iodomethyl group is converted to an aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in Benzene, 1-(iodomethyl)-2-nitro- can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Amino derivatives

    Substitution: Hydroxylated or cyanated derivatives

Scientific Research Applications

Chemistry: Benzene, 1-(iodomethyl)-2-nitro- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of Benzene, 1-(iodomethyl)-2-nitro- are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Benzene, 1-(iodomethyl)-2-nitro- is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(iodomethyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring

Molecular Targets and Pathways:

    Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.

    Iodomethyl Group: The iodomethyl group can undergo substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key halogenated nitrobenzene derivatives is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Data
Benzene, 1-(iodomethyl)-2-nitro- 1-CH₂I, 2-NO₂ C₇H₆INO₂ 263.03 High reactivity due to labile C-I bond
1-Chloro-2-nitrobenzene (CAS 88-73-3) 1-Cl, 2-NO₂ C₆H₄ClNO₂ 157.55 Used as a laboratory chemical; electrophilic substitution occurs at the meta position due to nitro’s electron-withdrawing effect
1-Fluoro-2-nitrobenzene (CAS 14917-37-8) 1-F, 2-NO₂ C₆H₄FNO₂ 141.10 Ionization energy: 9.86 eV (vertical value)
2-Nitrobenzyl bromide (CAS 3958-60-9) 1-CH₂Br, 2-NO₂ C₇H₆BrNO₂ 216.03 Intermediate in heterocycle synthesis (e.g., indazolobenzoxazines)
1-Methoxy-2-nitrobenzene (CAS 606-35-9) 1-OCH₃, 2-NO₂ C₇H₇NO₃ 153.14 Methoxy group donates electrons, altering reactivity compared to halogenated analogues
Key Observations:
  • Molecular Weight : The iodomethyl derivative has the highest molecular weight due to iodine’s atomic mass (127 g/mol), followed by bromo (80 g/mol) and chloro (35 g/mol) analogues.
  • Boiling Points: While explicit data for the iodomethyl compound is unavailable, halogenated nitrobenzenes generally exhibit higher boiling points than their non-halogenated counterparts. For example, 1-bromo-2-iodobenzene (CAS 583-55-1) has a reported boiling point of 393–530 K .

Reactivity and Stability

  • Nucleophilic Substitution : The C-I bond in 1-(iodomethyl)-2-nitrobenzene is more reactive than C-Br or C-Cl bonds, making it preferable for alkylation or coupling reactions. For instance, 2-nitrobenzyl bromide is used in the one-pot synthesis of indazolobenzoxazines via displacement reactions .
  • Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position. In 1-fluoro-2-nitrobenzene, the electron-withdrawing nitro group significantly lowers the ionization energy (9.86 eV) .
  • Thermal Stability : Iodinated compounds may exhibit lower thermal stability compared to bromo/chloro derivatives due to weaker C-I bonds.

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